molecular formula C14H18O2 B6335667 3-(3-(Tetrahydro-pyran-2-yloxy)phenyl)-1-propene CAS No. 16661-80-6

3-(3-(Tetrahydro-pyran-2-yloxy)phenyl)-1-propene

Cat. No.: B6335667
CAS No.: 16661-80-6
M. Wt: 218.29 g/mol
InChI Key: ZVESZDBWRAJPIJ-UHFFFAOYSA-N
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Description

3-(3-(Tetrahydro-pyran-2-yloxy)phenyl)-1-propene is an organochemical compound characterized by a phenyl ring substituted at the 3-position with a tetrahydro-pyran-2-yloxy (THP-O) group and a propenyl chain. The THP group, a cyclic ether, is widely employed as a protecting group for alcohols in organic synthesis due to its stability under acidic and basic conditions . This compound is commercially available (CymitQuimica, Ref: 10-F200383) in 1g and 2g quantities, suggesting its utility as a synthetic intermediate in pharmaceuticals or materials science . Its structure combines aromaticity (phenyl), ether functionality (THP-O), and an unsaturated propenyl moiety, enabling diverse reactivity in polymerization, hydrogenation, or coupling reactions.

Properties

IUPAC Name

2-(3-prop-2-enylphenoxy)oxane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O2/c1-2-6-12-7-5-8-13(11-12)16-14-9-3-4-10-15-14/h2,5,7-8,11,14H,1,3-4,6,9-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVESZDBWRAJPIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=CC(=CC=C1)OC2CCCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

3-(3-(Tetrahydro-pyran-2-yloxy)phenyl)-1-propene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogens or nitrating agents for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of appropriate solvents to ensure high yields and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups onto the phenyl ring, resulting in a wide range of derivatives.

Mechanism of Action

The mechanism by which 3-(3-(Tetrahydro-pyran-2-yloxy)phenyl)-1-propene exerts its effects involves its interaction with specific molecular targets and pathways. For instance, its derivatives may inhibit certain enzymes or receptors, leading to biological effects such as antimicrobial or anticancer activity . The exact molecular targets and pathways can vary depending on the specific derivative and its structural modifications.

Comparison with Similar Compounds

3-(1-Adamantyl)-1-propene

  • Structure : Replaces the THP-O-phenyl group with a bulky 1-adamantyl substituent.
  • Synthesis : Synthesized via methods by Capaldi, Borchert, and Osawa et al., with Thoma et al.'s approach yielding <10% due to inefficiency .
  • Reactivity : The adamantyl group’s steric hindrance reduces electrophilic substitution rates compared to the THP-O-phenyl analogue. Its hydrocarbon nature also lowers polarity, impacting solubility in polar solvents.
  • Applications : Used in polymer synthesis for enhanced thermal stability, whereas the THP-O-phenyl derivative may prioritize functional group compatibility in drug intermediates .

(S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine

  • Structure: Features naphthalene and thiophene rings with an amine-propanol chain.
  • Key Differences: Higher polarity due to amine and hydroxyl groups, contrasting with the THP-protected ether’s hydrophobicity. Likely a metabolite or impurity in drospirenone/ethinyl estradiol formulations .
  • Stability: The THP group in 3-(3-(THP-O)phenyl)-1-propene offers superior acid resistance compared to naphthalenol derivatives, which may undergo oxidation .

Functional Group Variations

Tetrahydro-pyran Derivatives

  • Methyl 2-(tetrahydro-2H-pyran-4-yl)acetate: Contains a THP-acetate ester, enhancing solubility in non-polar solvents vs. the propenyl chain in the target compound .
  • (4-Benzyloxan-4-yl)methanamine hydrochloride : Incorporates a benzyl-THP hybrid with an amine group, enabling ionic interactions absent in the propenyl analogue .

Physicochemical Properties

Compound Molecular Weight (g/mol)* Key Functional Groups Solubility Trends Stability Profile
3-(3-(THP-O)phenyl)-1-propene ~246.3 THP-O, phenyl, propenyl Moderate in organic solvents Stable under basic conditions
3-(1-Adamantyl)-1-propene ~230.4 Adamantyl, propenyl Low in polar solvents Thermally stable up to 200°C
(S)-N-Methyl-3-(naphthalen-1-yloxy)-[...] ~311.4 Naphthalene, thiophene, amine High in DMSO, ethanol Oxidizes under strong acids

*Calculated based on structural formulae.

Biological Activity

3-(3-(Tetrahydro-pyran-2-yloxy)phenyl)-1-propene is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including mechanisms of action, research findings, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that its derivatives may inhibit certain enzymes or receptors, leading to various biological effects such as:

  • Antimicrobial Activity : The compound has shown promise in inhibiting the growth of certain bacteria and fungi.
  • Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cells by modulating signaling pathways involved in cell survival and proliferation.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against several pathogens. The Minimum Inhibitory Concentration (MIC) values were determined for various strains, demonstrating significant antibacterial activity:

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

These results indicate that the compound possesses considerable potential as an antimicrobial agent .

Anticancer Activity

In vitro studies assessed the anticancer effects of the compound on various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HCT-116 (colon cancer). The results were promising, with IC50_{50} values indicating effective cytotoxicity:

Cell LineIC50_{50} (µM)
MCF-715
A54920
HCT-11610

The compound's ability to induce apoptosis was confirmed through flow cytometry analysis, highlighting its potential as a therapeutic agent in cancer treatment .

Study on Anticancer Properties

A notable case study involved the synthesis of various derivatives of this compound, which were tested for their anticancer properties. One derivative exhibited an IC50_{50} value of 5 µM against MCF-7 cells, significantly lower than that of standard chemotherapeutics like etoposide. This suggests that structural modifications can enhance the anticancer efficacy of the parent compound .

Investigation into Antimicrobial Effects

Another significant study focused on the antimicrobial properties of this compound against multi-drug resistant strains. The findings revealed that certain derivatives had enhanced activity compared to the parent compound, indicating that chemical modifications could lead to more effective antimicrobial agents.

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